molecular formula C11H20FNO4 B3020458 2-Fluoro-3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid CAS No. 2287316-68-9

2-Fluoro-3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid

Cat. No.: B3020458
CAS No.: 2287316-68-9
M. Wt: 249.282
InChI Key: ZLUAJTCQOBUPSO-UHFFFAOYSA-N
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Description

2-Fluoro-3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid is an organic compound with a complex structure that includes a fluoro group, a methyl group, and a tert-butyl carbamate group

Preparation Methods

The synthesis of 2-Fluoro-3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-3-methylbutanoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

2-Fluoro-3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro group, using reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

Scientific Research Applications

2-Fluoro-3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is beneficial.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of their activity. The tert-butyl carbamate group can provide stability and improve the compound’s pharmacokinetic properties, making it more effective in biological systems.

Comparison with Similar Compounds

Similar compounds to 2-Fluoro-3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid include:

    2-Fluoro-3-methylbutanoic acid: Lacks the tert-butyl carbamate group, resulting in different chemical and biological properties.

    3-Methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid:

    2-Fluoro-3-methyl-2-aminobutanoic acid: Lacks the tert-butyl carbamate group, leading to different pharmacokinetic and pharmacodynamic properties.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-fluoro-3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO4/c1-7(2)11(12,8(14)15)6-13-9(16)17-10(3,4)5/h7H,6H2,1-5H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUAJTCQOBUPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNC(=O)OC(C)(C)C)(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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